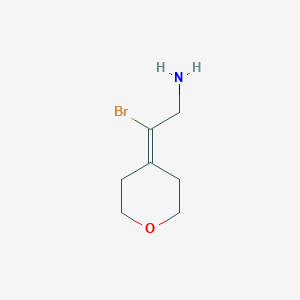

2-Bromo-2-(oxan-4-ylidene)ethanamine

Description

2-Bromo-2-(oxan-4-ylidene)ethanamine (CAS: 1509263-23-3) is a brominated ethanamine derivative featuring a tetrahydropyran (oxan) ring fused via a ylidene group to the central carbon atom of the ethanamine backbone. This unique structure combines a bicyclic framework with a halogen substituent, distinguishing it from simpler aromatic or aliphatic brominated amines.

Properties

IUPAC Name |

2-bromo-2-(oxan-4-ylidene)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c8-7(5-9)6-1-3-10-4-2-6/h1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIPKRLKMKWFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=C(CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route involves the reaction of 2-bromoethylamine with a suitable oxan-4-ylidene precursor under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is typically carried out at low temperatures to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-Bromo-2-(oxan-4-ylidene)ethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

Cyclization Reactions: The presence of the oxan-4-ylidene group allows for cyclization reactions to form heterocyclic compounds.

Common reagents used in these reactions include bases such as sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-2-(oxan-4-ylidene)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-2-(oxan-4-ylidene)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxan-4-ylidene group play crucial roles in its reactivity and binding affinity . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the NBOMe Series

Compounds : 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe (Figure 1) .

Key Differences :

- Core Structure : NBOMe derivatives are phenethylamines with a 2,5-dimethoxyphenyl ring and an N-(2-methoxybenzyl) substitution. In contrast, 2-bromo-2-(oxan-4-ylidene)ethanamine lacks an aromatic phenyl ring, instead incorporating a saturated oxan ring.

- Substituents : NBOMe compounds vary by halogen (I, Br, Cl) at the 4-position of the phenyl ring, whereas the target compound has a bromine directly attached to the ethanamine carbon.

Table 1: Structural Comparison with NBOMe Series

Halogenated Phenethylamines: 2C-B and Derivatives

Compound : 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) .

Key Differences :

- Backbone : 2C-B is a phenethylamine with a brominated phenyl ring, while the target compound replaces the phenyl group with an oxan-ylidene system.

- Functional Groups : 2C-B has methoxy groups at positions 2 and 5, enhancing receptor binding affinity . The oxan ring in this compound may alter solubility and metabolic stability.

- Applications : 2C-B is a well-documented designer drug , whereas the target compound’s applications remain speculative.

Brominated Ethanamine Derivatives

Examples :

- 2-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride (CAS: 1255098-85-1): Features a fluorophenyl ring, enhancing electrophilic reactivity compared to the oxan-ylidene system .

- (S)-1-(4-Bromo-2-methoxyphenyl)ethanamine (CAS: 949160-14-9): Contains a chiral center and methoxy group, influencing stereoselective interactions .

Table 2: Physicochemical Comparison

Oxindole and Benzylidene Derivatives

Examples :

- (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide: Contains an oxindole-ylidene moiety, which shares structural similarity with the oxan-ylidene group but includes an indole ring .

- 4-Bromo-2-[(E)-(2-{2-[(2-{[(E)-5-bromo-2-hydroxybenzylidene]amino}phenyl)sulfanyl]ethylsulfanyl}phenyl)imino-methyl]phenol: Features a benzylidene group and sulfur linkages, offering contrasting electronic properties .

Key Differences :

- Electronic Effects : The oxan ring in the target compound is electron-rich compared to the electron-withdrawing oxindole or benzylidene groups.

- Synthetic Utility : Oxindole derivatives are often explored for kinase inhibition , while the target compound’s applications are underexplored.

Biological Activity

2-Bromo-2-(oxan-4-ylidene)ethanamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mode of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a bromo substituent and an oxan-4-ylidene moiety. The presence of these functional groups suggests potential interactions with biological macromolecules, which can influence its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated amines can inhibit bacterial growth through mechanisms such as disrupting cell membrane integrity and interfering with metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The mechanism likely involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in the expression of inflammatory mediators.

Mode of Action

The mode of action for this compound is hypothesized to involve:

- Enzyme Inhibition : Targeting specific enzymes involved in bacterial metabolism or inflammatory processes.

- Cell Membrane Disruption : Altering the integrity of microbial cell membranes, leading to cell death.

- Cytokine Modulation : Reducing the production of pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study on Antimicrobial Efficacy : A study evaluated the compound against strains of Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in reduced paw swelling and lower levels of TNF-alpha compared to control groups.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Target Organism/Process | Effect Observed | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 16 µg/mL | |

| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | |

| Anti-inflammatory | Murine model | Reduced paw swelling by 40% | |

| Cytokine Modulation | TNF-alpha | Decreased levels by 50% |

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing 2-Bromo-2-(oxan-4-ylidene)ethanamine, and how do reaction conditions influence product purity?

Methodological Answer:

Synthesis typically involves halogenation of the oxan-4-ylidene precursor followed by amine functionalization. For analogous brominated ethanamines, nucleophilic substitution using brominating agents (e.g., PBr₃ or HBr) under anhydrous conditions is common . Temperature control (0–25°C) minimizes side reactions like over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Reaction monitoring with TLC or HPLC is critical to optimize yields .

How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm bromine’s electron-withdrawing effects on adjacent carbons and amine protons .

- Mass Spectrometry (HRMS) : Exact mass matching for molecular ion [M+H]⁺ (theoretical m/z ~234.0 for C₇H₁₁BrNO) .

- X-ray Crystallography : For crystalline derivatives, SHELX software (SHELXL/SHELXS) refines bond lengths/angles, verifying the oxan-4-ylidene conformation .

Advanced Research Questions

What strategies resolve contradictions in biological activity data for brominated ethanamine derivatives, such as varying MIC values across studies?

Methodological Answer:

Discrepancies in minimum inhibitory concentrations (MICs) often arise from differences in:

- Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) affect solubility and bioavailability .

- Target Organisms : Gram-positive vs. Gram-negative bacteria exhibit divergent membrane permeability to brominated amines.

- Structural Analogues : Subtle changes (e.g., oxan-4-ylidene vs. phenyl groups) alter steric hindrance and target binding. Validate activity via dose-response curves and comparative studies with positive controls (e.g., ciprofloxacin) .

How can computational modeling guide the design of this compound derivatives for enzyme inhibition studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., TbMetRS in Trypanosoma brucei). Focus on the bromine’s hydrophobic interactions and the oxan-4-ylidene ring’s conformational flexibility .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields). Key metrics include RMSD (<2 Å) and hydrogen bond persistence .

- QSAR Models : Corrogate substituent effects (e.g., halogen size) on bioactivity using Hammett constants and multivariate regression .

What experimental approaches elucidate the role of the oxan-4-ylidene moiety in stabilizing radical intermediates during photochemical reactions?

Methodological Answer:

- EPR Spectroscopy : Detect and characterize transient radicals generated under UV irradiation. Compare spin densities with DFT-calculated models (Gaussian 16, B3LYP/6-31G*) .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe hydrogen abstraction mechanisms. A KIE >2 suggests radical-mediated pathways .

- Transient Absorption Spectroscopy : Monitor nanosecond-scale decay kinetics of excited states in acetonitrile solutions .

Methodological Challenges and Solutions

How to address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

Optimize catalytic systems:

- Pd Catalysts : Use Pd(OAc)₂/XPhos for Buchwald-Hartwig amination, ensuring rigorous degassing to prevent catalyst poisoning .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance stability of intermediates.

- Additives : KI or Cs₂CO₃ improves halogen exchange efficiency in Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.